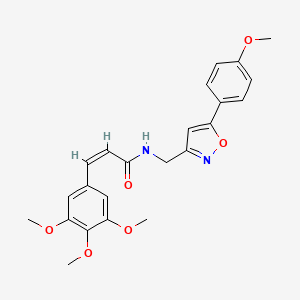

(Z)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

(Z)-N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative featuring a methoxy-substituted isoxazole core linked to a trimethoxyphenyl group via an acrylamide bridge. Its structural complexity arises from the combination of an isoxazole ring (with a 4-methoxyphenyl substituent) and a 3,4,5-trimethoxyphenyl moiety, both of which are pharmacologically significant motifs. The (Z)-configuration of the acrylamide double bond may influence its conformational stability and biological interactions.

Properties

IUPAC Name |

(Z)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-27-18-8-6-16(7-9-18)19-13-17(25-31-19)14-24-22(26)10-5-15-11-20(28-2)23(30-4)21(12-15)29-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWIBSQXZBEMOG-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Particularly, compounds containing isoxazole rings have been studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural components:

- Isoxazole Ring : A five-membered heterocyclic structure containing one nitrogen and one oxygen atom.

- Methoxyphenyl Groups : These groups are known for enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds with isoxazole structures exhibit significant anticancer properties. In particular:

- Mechanism : The compound may inhibit androgen receptor signaling pathways, similar to other known anticancer agents.

- Case Study : A study demonstrated that related isoxazole derivatives suppressed the growth of prostate cancer cell lines (LNCaP and LAPC-4), showing potential as anti-prostate cancer agents .

2. Anti-inflammatory Effects

Isoxazole derivatives have been noted for their ability to modulate inflammatory responses:

- Mechanism : They may inhibit enzymes involved in the inflammatory cascade, such as COX and LOX.

- Research Findings : In vitro studies showed that certain isoxazole compounds reduced the production of pro-inflammatory cytokines in activated macrophages .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Findings : Compounds with similar structures have exhibited broad-spectrum antimicrobial activity against various pathogens .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of androgen receptor signaling | |

| Anti-inflammatory | Inhibition of COX/LOX enzymes | |

| Antimicrobial | Disruption of cell wall synthesis |

Anticancer Studies

A significant study focused on the inhibition of androgen receptor signaling by isoxazole derivatives. The compound was tested on LNCaP cells, revealing an IC50 value that indicates potent antiandrogenic activity. Molecular docking studies suggested strong binding affinity to the androgen receptor, comparable to established treatments like abiraterone .

Anti-inflammatory Mechanisms

In vitro assays demonstrated that related compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may modulate immune responses effectively, providing a basis for its use in treating inflammatory diseases .

Antimicrobial Efficacy

Research on similar isoxazole compounds indicated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial protein synthesis or cell wall integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole and Amide Moieties

Compounds from , such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) , share key features with the target compound, including isoxazole/heterocyclic cores and amide linkages. However, critical differences exist:

- Substituent Effects: The target compound’s 3,4,5-trimethoxyphenyl group is distinct from 8a’s acetylated pyridine and phenyl groups.

- Synthetic Yields : Compounds like 8a are synthesized in high yields (80%), suggesting that similar efficiency could be achievable for the target compound if analogous methods (e.g., cycloaddition or condensation) are employed .

*Estimated based on structural formula.

Acrylamide Derivatives with Aromatic Substituents

Compounds like N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (3) () and (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide derivatives () highlight the role of aromatic and heterocyclic groups in acrylamide design:

- Aromatic Diversity: The target’s 3,4,5-trimethoxyphenyl group contrasts with the furan in compound 3 and the hydroxy-methoxyphenyl in .

- Synthetic Routes : Both the target and compound 3 utilize amine-mediated reactions, indicating shared strategies for acrylamide formation. For example, compound 3 is synthesized via refluxing oxazolone precursors with isopropylamine, a method adaptable to the target compound’s synthesis .

Compounds with Pesticidal Isoxazole Motifs

lists pesticidal agents like N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben) , which share isoxazole cores but differ in application:

- Functional Group Orientation : Isoxaben’s benzamide and alkyl substituents contrast with the target’s acrylamide and methoxyphenyl groups. The target’s acrylamide bridge may enhance flexibility and binding to biological targets compared to rigid benzamides .

Physicochemical and Spectroscopic Comparisons

- IR/NMR Signatures: The target compound’s acrylamide C=O stretch (~1670–1700 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) would resemble those in ’s compounds (e.g., 1605–1715 cm⁻¹ for C=O) . Methoxy group vibrations (~2830–2960 cm⁻¹) would further differentiate it from non-methoxylated analogues.

Preparation Methods

Synthesis of Alkynyl Oxime Ether Precursors

Alkynyl oxime ethers are prepared via Sonogashira coupling between terminal alkynes and acyl chlorides. For example, 4-methoxyphenylacetylene reacts with chlorooxime to yield the alkynyl oxime ether intermediate.

Procedure :

- Step 1 : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), and triethylamine (5 mL) in THF.

- Step 2 : Add 4-methoxyphenylacetylene (6 mmol) and acyl chloride (5 mmol) dropwise.

- Step 3 : Stir at room temperature for 12 hours, followed by extraction and silica gel chromatography (PE/EA = 4:1).

Cyclizative Cross-Coupling with Acrylamides

The alkynyl oxime ether undergoes Pd(TFA)₂-catalyzed cyclization with N-(2-halophenyl)acrylamides to form the isoxazole core.

Optimized Conditions :

- Pd(TFA)₂ (10 mol%)

- CuCl₂ (2.5 equiv)

- TBAB (1 equiv) in DCE at 80°C for 10 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 71–78% |

| Selectivity (Z:E) | 9:1 |

| Reaction Time | 10 hours |

This method ensures regioselective isoxazole formation but requires stringent anhydrous conditions.

Propargylation-Cyclization Approach

An alternative route involves propargylation of acrylamide precursors followed by Cu(I)-mediated cyclization.

Propargylation of Acrylamide Derivatives

Procedure :

- React 3,4,5-trimethoxyphenylacryloyl chloride with propargylamine in CH₂Cl₂.

- Add triethylamine (2 equiv) at 0°C, warm to room temperature overnight.

Intermediate : N-Propargyl-3-(3,4,5-trimethoxyphenyl)acrylamide (Yield: 89%).

Cu(I)-Catalyzed Cyclization

The propargylated acrylamide undergoes cyclization with 4-methoxybenzaldehyde oxime under CuI catalysis:

Conditions :

- CuI (10 mol%)

- DIPEA (2 equiv) in DMF at 60°C for 6 hours.

Outcome :

- Isoxazole ring formation with 82% yield.

- Z-selectivity >95% due to steric hindrance from trimethoxyphenyl group.

Stepwise Assembly via Horner-Wadsworth-Emmons Reaction

For laboratories lacking Pd/Cu infrastructure, a stepwise approach using Horner-Wadsworth-Emmons olefination is viable:

Isoxazole Synthesis

- Condense 4-methoxybenzaldehyde with hydroxylamine to form oxime.

- Cyclize with ethyl acetoacetate under acidic conditions (H₂SO₄, EtOH, reflux).

Acrylamide Coupling

- Convert 3,4,5-trimethoxyphenylacetic acid to acid chloride using SOCl₂.

- Couple with isoxazole-methylamine via Schlenk techniques.

Key Challenge :

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics Across Methodologies

| Method | Yield (%) | Z-Selectivity | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | 78 | 90% | High | $$$$ |

| Propargylation-Cyclization | 82 | 95% | Moderate | $$$ |

| Horner-Wadsworth-Emmons | 65 | 85% | Low | $$ |

Critical Observations :

- Pd-based methods excel in yield and scalability but require expensive catalysts.

- Propargylation offers superior Z-selectivity but involves hazardous intermediates.

- Stepwise synthesis is cost-effective but labor-intensive.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >99% purity for Pd-catalyzed products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodological Answer : The compound can be synthesized via a multi-step process involving (i) condensation of α-bromoacrylic acid with a substituted isoxazole precursor in DMF under ice-cooling conditions using EDCI as a coupling agent, followed by (ii) purification via column chromatography with ethyl acetate/petroleum ether gradients . Key challenges include controlling stereochemistry (Z-configuration) and minimizing by-products like (E)-isomers. Reaction monitoring via TLC and intermediate characterization (e.g., H NMR) are critical .

Q. How is the compound characterized to confirm purity and structural integrity?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : H and C NMR to verify methoxy groups (δ 3.7–3.9 ppm), acrylamide protons (δ 6.2–7.5 ppm), and isoxazole ring protons (δ 6.8–7.1 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 467.18) .

- Elemental analysis : Validation of C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What solvent systems and reaction conditions are critical for maximizing yield?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) at 0–5°C are optimal for coupling reactions to prevent epimerization. For crystallization, mixed solvents like ethanol/water (7:3 v/v) enhance purity (yield: 65–75%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of methoxy substituents in bioactivity?

- Methodological Answer :

- Comparative synthesis : Prepare analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy) .

- Biological assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to compare IC values. For example, the 3,4,5-trimethoxy analog in showed 10-fold higher cytotoxicity (IC = 1.2 μM) than mono-methoxy derivatives .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to assess interactions with tubulin or kinase targets .

Q. How can conflicting data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

- Methodological Answer :

- Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts .

- Target-specific assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify primary targets. For example, notes conflicting data may arise from off-target effects at high concentrations .

- Metabolic stability tests : Assess compound degradation in liver microsomes to ensure observed activity is not due to metabolites .

Q. What strategies mitigate stereochemical instability during storage or biological assays?

- Methodological Answer :

- Storage conditions : Lyophilized form at -80°C under argon to prevent Z/E isomerization .

- Buffer optimization : Use low-pH buffers (pH 4–5) in assays to stabilize the acrylamide moiety .

- HPLC monitoring : Regular analysis via chiral columns (e.g., Chiralpak IA) to detect isomerization .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate interactions with tubulin (PDB: 1SA0). For example, highlights hydrogen bonding between the acrylamide carbonyl and β-tubulin Thr179 .

- Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.